Cyclohexyl(methyl) Substitution: Structural Differentiation from Unsubstituted 3-Sulfamoylbenzoic Acid
CAS 554426-45-8 incorporates an N-cyclohexyl-N-methyl disubstituted sulfamoyl group, which distinguishes it structurally from the unsubstituted 3-sulfamoylbenzoic acid (CAS 636-76-0). This substitution results in a calculated lipophilicity (XLogP3) of 2.4 for the target compound, representing a substantial increase in hydrophobicity relative to the unsubstituted analog [1][2]. In medicinal chemistry contexts, N,N-disubstitution on sulfamoyl moieties is known to modulate membrane permeability, protein binding, and target engagement—as demonstrated in SAR studies of 4-sulfamoylbenzoic acid derivatives where variations in sulfamoyl nitrogen substitution patterns produced inhibitors ranging from submicromolar to inactive in cPLA2α vesicle assays [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 3-Sulfamoylbenzoic acid (CAS 636-76-0): XLogP3 = 0.2 (estimated) |
| Quantified Difference | ΔXLogP3 ≈ +2.2 log units |
| Conditions | Computed physicochemical property based on molecular structure [1][2] |
Why This Matters
The ~2.2 log unit increase in lipophilicity significantly alters membrane permeability and distribution behavior, making CAS 554426-45-8 a distinct chemical tool for probing hydrophobic binding pockets versus the more polar unsubstituted analog.
- [1] PubChem. 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid. PubChem CID: 2467370. Accessed 2026. View Source
- [2] PubChem. 3-Sulfamoylbenzoic acid. PubChem CID: 69587, CAS 636-76-0. Accessed 2026. View Source
- [3] Borecki D, Meyer zu Vilsendorf I, Fabian J, Lehr M. N,N-Disubstituted 4-Sulfamoylbenzoic Acid Derivatives as Inhibitors of Cytosolic Phospholipase A2α: Synthesis, Aqueous Solubility, and Activity in a Vesicle and a Whole Blood Assay. Medicinal Chemistry. 2024;20(10):969-985. doi:10.2174/0115734064320241240709114041. View Source
